![molecular formula C20H22N4O2 B14273593 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol CAS No. 130839-21-3](/img/structure/B14273593.png)
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes two indole rings connected by an ether linkage and substituted with aminoethyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole precursor, which is then functionalized with aminoethyl groups. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Ether Linkage Formation: The two indole rings are connected via an ether bond, often using a nucleophilic substitution reaction.
Aminoethyl Substitution:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the indole rings or the aminoethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes. The compound’s structure allows it to bind to receptor sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin (5-Hydroxytryptamine): A well-known neurotransmitter with a similar indole structure.
Tryptamine: Another indole derivative with biological activity.
Melatonin: A hormone with an indole core, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol is unique due to its dual indole structure connected by an ether linkage and the presence of aminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
130839-21-3 |
|---|---|
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2/c21-7-5-12-10-23-16-2-1-14(9-15(12)16)26-20-18(25)4-3-17-19(20)13(6-8-22)11-24-17/h1-4,9-11,23-25H,5-8,21-22H2 |
Clé InChI |
ZRRSDPPRVSCKQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC3=C(C=CC4=C3C(=CN4)CCN)O)C(=CN2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
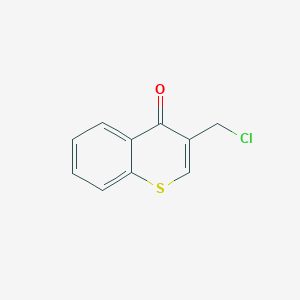
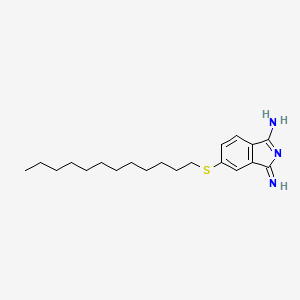
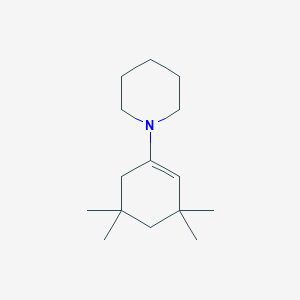
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
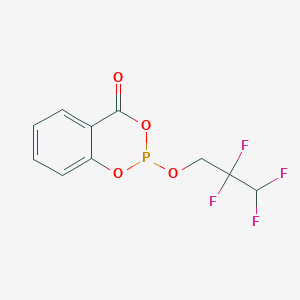

![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
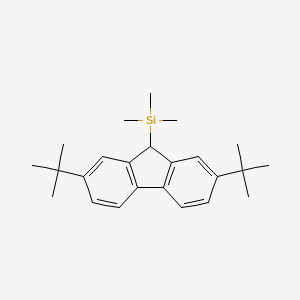
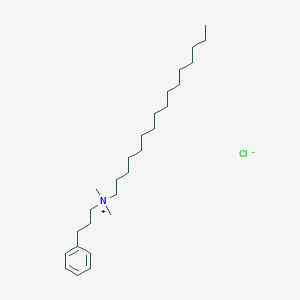
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)


